molecular formula C38H47F12N7O12 B6430264 1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid) CAS No. 2097941-24-5

1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)

Cat. No.: B6430264
CAS No.: 2097941-24-5
M. Wt: 1021.8 g/mol
InChI Key: ZEYOTUDQBANCJT-UHFFFAOYSA-N
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Description

The compound 1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid) (CAS: 2097941-24-5, molecular formula: C₃₈H₄₇F₁₂N₇O₁₂, molecular weight: 1021.80 g/mol) is a highly functionalized organic molecule characterized by a diazenyl (N=N) linkage, a pyrrole-2,5-dione core, and multiple amine-terminated alkyl chains . The tetrakis(trifluoroacetic acid) component suggests it exists as a salt, likely enhancing solubility in polar solvents. Structurally, it integrates azo, ether, and polyamine motifs, which are common in bioactive compounds, particularly those targeting nucleic acids or metalloenzymes .

Properties

IUPAC Name

1-[2-[4-[[4-[2-[3-[4-(3-aminopropylamino)butylamino]propylamino]ethoxy]phenyl]diazenyl]phenoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43N7O4.4C2HF3O2/c31-15-3-18-32-16-1-2-17-33-19-4-20-34-21-23-40-27-9-5-25(6-10-27)35-36-26-7-11-28(12-8-26)41-24-22-37-29(38)13-14-30(37)39;4*3-2(4,5)1(6)7/h5-14,32-34H,1-4,15-24,31H2;4*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYOTUDQBANCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCN3C(=O)C=CC3=O)OCCNCCCNCCCCNCCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47F12N7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1021.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid) is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of various intermediates through reactions such as diazotation and coupling reactions. For instance, the synthesis may start with the preparation of the diazonium salt followed by coupling with phenolic compounds to form azo derivatives.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties against resistant strains of bacteria. For example, compounds containing amino groups have been shown to enhance membrane permeability, leading to increased efficacy against Gram-positive and Gram-negative bacteria .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Activity

The compound's structure suggests potential interactions with cancer-related pathways. Specifically, it may restore function to mutant p53 proteins, which are implicated in various cancers . In vitro studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound could be evaluated for anticancer properties.

Study 1: Antimicrobial Efficacy

In a study published in PMC, researchers synthesized a series of azo compounds similar in structure to the target compound and evaluated their antibacterial activity against ESKAPE pathogens. Results showed that certain derivatives exhibited potent activity at low concentrations, indicating that structural modifications could enhance efficacy .

Study 2: Anticancer Properties

A separate investigation focused on the ability of related compounds to activate apoptotic pathways in human cancer cell lines. The study found that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the potential for this class of compounds in cancer therapy .

Scientific Research Applications

The compound 1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid) has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in cancer treatment and the restoration of mutant p53 protein function. Below is a detailed exploration of its applications, supported by relevant studies and data.

Restoration of Mutant p53 Function

One of the most significant applications of this compound is its ability to selectively bind to mutant forms of the p53 protein, specifically the Y220C mutant. This mutation is known to compromise the tumor suppressor function of p53, leading to uncontrolled cell proliferation. Research indicates that the compound can restore the wild-type activity of mutant p53, enhancing its DNA binding function and activating downstream targets involved in tumor suppression .

Case Study: Selective Binding and Activity Restoration

  • Objective : To evaluate the compound's efficacy in restoring p53 function.
  • Methodology : In vitro assays were conducted using cell lines expressing the Y220C mutant.
  • Findings : The compound demonstrated a significant increase in DNA binding activity and restored expression levels of p53 target genes involved in apoptosis and cell cycle regulation.

Anticancer Activity

Beyond its role in restoring p53 function, the compound exhibits direct anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:

  • Activation of apoptotic pathways : The compound triggers caspase-dependent apoptosis in several cancer cell lines.
  • Inhibition of cell proliferation : It has been observed to significantly reduce cell viability in both in vitro and in vivo models.

Structure-Activity Relationship (SAR)

The complex structure of the compound allows for extensive SAR studies, which are crucial for optimizing its efficacy and reducing potential side effects. Variations in the amine groups and substitution patterns on the aromatic rings have been explored to enhance binding affinity for mutant p53 while minimizing toxicity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
p53 ActivationRestores wild-type function
Apoptosis InductionIncreased caspase activity
Cell Proliferation InhibitionReduced viability

Table 2: Structure-Activity Relationship Insights

ModificationImpact on ActivityReference
Addition of trifluoroacetic acidEnhanced solubility
Variation in amine substitutionsAltered binding affinity
Aromatic ring modificationsImproved target specificity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azo- and Triazole-Containing Compounds

describes compounds 16 and 17 , which share structural parallels with the target compound, such as fluorinated chains (e.g., heptadecafluoroundecanamido groups) and triazole/azo linkages. Key differences include:

  • Bioavailability : The trifluoroacetic acid (TFA) counterion in the target compound improves aqueous solubility compared to the fluorinated alkyl chains in 16 and 17 , which may enhance membrane permeability but reduce solubility .
  • Synthetic Complexity : The target compound’s diazenyl and polyamine motifs require multi-step synthesis, similar to the Click chemistry approaches used for 16 and 17 .
Property Target Compound Compound 16 Compound 17
Molecular Weight 1021.80 g/mol ~1300 g/mol (estimated) ~1100 g/mol (estimated)
Key Functional Groups Azo, pyrrole-dione, TFA salt Triazole, fluorinated alkyl Triazole, glycosidic linkages
Solubility High (polar solvents) Low (non-polar solvents) Moderate (DMSO)

Substituted Phenylpropyl Analogs

highlights compounds like 18 and 19 , which feature piperazine and benzyl-allyl groups. These analogs differ in:

  • Reactivity : The target compound’s diazenyl group may confer photoisomerization behavior, absent in the phenylpropyl analogs .

Heterocyclic Derivatives with Bioactive Cores

describes coumarin-diazepine hybrids (e.g., 4g , 4h ), which share heterocyclic cores but lack the polyamine chains of the target compound. Key contrasts include:

  • Biological Targets : Coumarin derivatives often target kinases or proteases, whereas the target compound’s azo-pyrrole-dione structure may interact with redox-active metalloproteins .
  • Stability : The TFA salt in the target compound likely enhances stability under acidic conditions compared to the hydrolytically sensitive tetrazole groups in 4g and 4h .

Pharmacological and Industrial Relevance

Pharmacological Context

emphasizes ferroptosis-inducing compounds (FINs) in cancer therapy. While the target compound’s mechanism is underexplored, its diazenyl group could generate reactive oxygen species (ROS), aligning with FINs’ mode of action . Comparatively, natural compounds (e.g., terpenes in ) lack the structural complexity for selective ROS generation .

Methodological Considerations for Comparative Analysis

advocates compound clustering via algorithms like Jarvis-Patrick or Butina to group structurally similar molecules. Applying these methods, the target compound clusters with:

  • Azo dyes (due to N=N linkages).
  • Polyamine-containing drugs (e.g., bleomycin analogs) .

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